

Dihydrosanguinarine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Dihydrosanguinarine

Cat. No.: B1196270

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CAS Number: 3606-45-9

Chemical Structure:

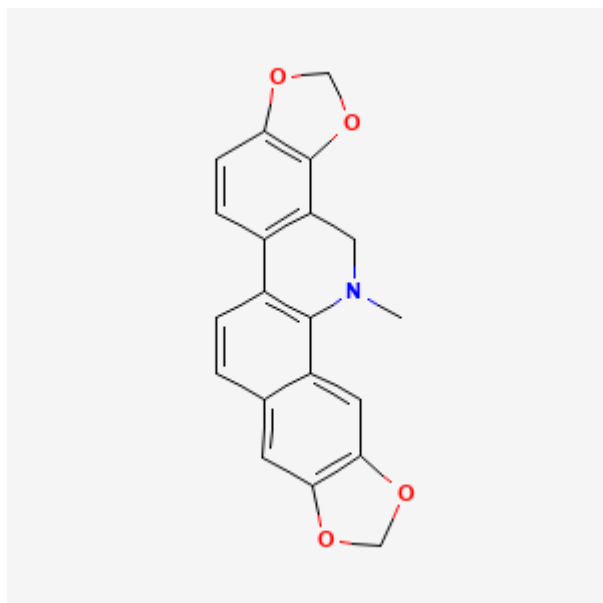


Figure 1. Chemical structure of **dihydrosanguinarine**.

Dihydrosanguinarine (DHS) is a benzophenanthridine alkaloid, a metabolite of sanguinarine, found in various plant species, including *Macleaya microcarpa*, *Chelidonium majus*, *Corydalis adunca*, and *Lamprocapnos spectabilis*.^{[1][2]} This document provides a comprehensive overview of its chemical properties, biological activities, and associated experimental protocols, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Biological Properties

Dihydrosanguinarine is a white to off-white powder with the molecular formula $C_{20}H_{15}NO_4$ and a molecular weight of 333.34 g/mol. [3][4] It is soluble in dimethyl sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone. [1][3]

Property	Value	Source
CAS Number	3606-45-9	[1][3][4]
Molecular Formula	$C_{20}H_{15}NO_4$	[3][4]
Molecular Weight	333.34 g/mol	[3][4]
Purity	≥98%	[3]
Appearance	White to off-white powder	[3]
Solubility	10mM in DMSO	[3]

Biological Activity and Quantitative Data

Dihydrosanguinarine exhibits a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiparasitic effects. [3]

Anticancer Activity

DHS has demonstrated cytotoxic effects against various cancer cell lines. In human promyelocytic leukemia HL-60 cells, DHS induced both apoptosis and necrosis, depending on the concentration. [5] At concentrations from 5 μ M, it primarily induced necrosis, while apoptosis was observed at 10 μ M and above. [5] The cytotoxic effects are associated with the dissipation of the mitochondrial membrane potential and the induction of caspase-9 and -3 activities. [5]

Cell Line	Assay	Metric	Value	Exposure Time	Source
Human promyelocytic leukemia (HL-60)	MTT Assay	% Viability	52%	24 hours (at 20 μ M)	[5]
Pancreatic cancer (PANC-1, SW1990)	Not Specified	-	Induces apoptosis and cell cycle arrest	Not Specified	[6]

Anti-inflammatory Activity

In vitro studies have shown that DHS inhibits the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and interleukin-6 (IL-6) in RAW 264.7 cells.[3] It also inhibits the phosphorylation of ERK1/2 and p38, key components of the MAPK signaling pathway.[3]

Antimicrobial and Antiparasitic Activity

DHS is active against a variety of microbes, including Leishmania, Botrytis, Erysiphe, Candida, and both gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3] It has also shown efficacy against the fish parasite Ichthyophthirius multifiliis.[1]

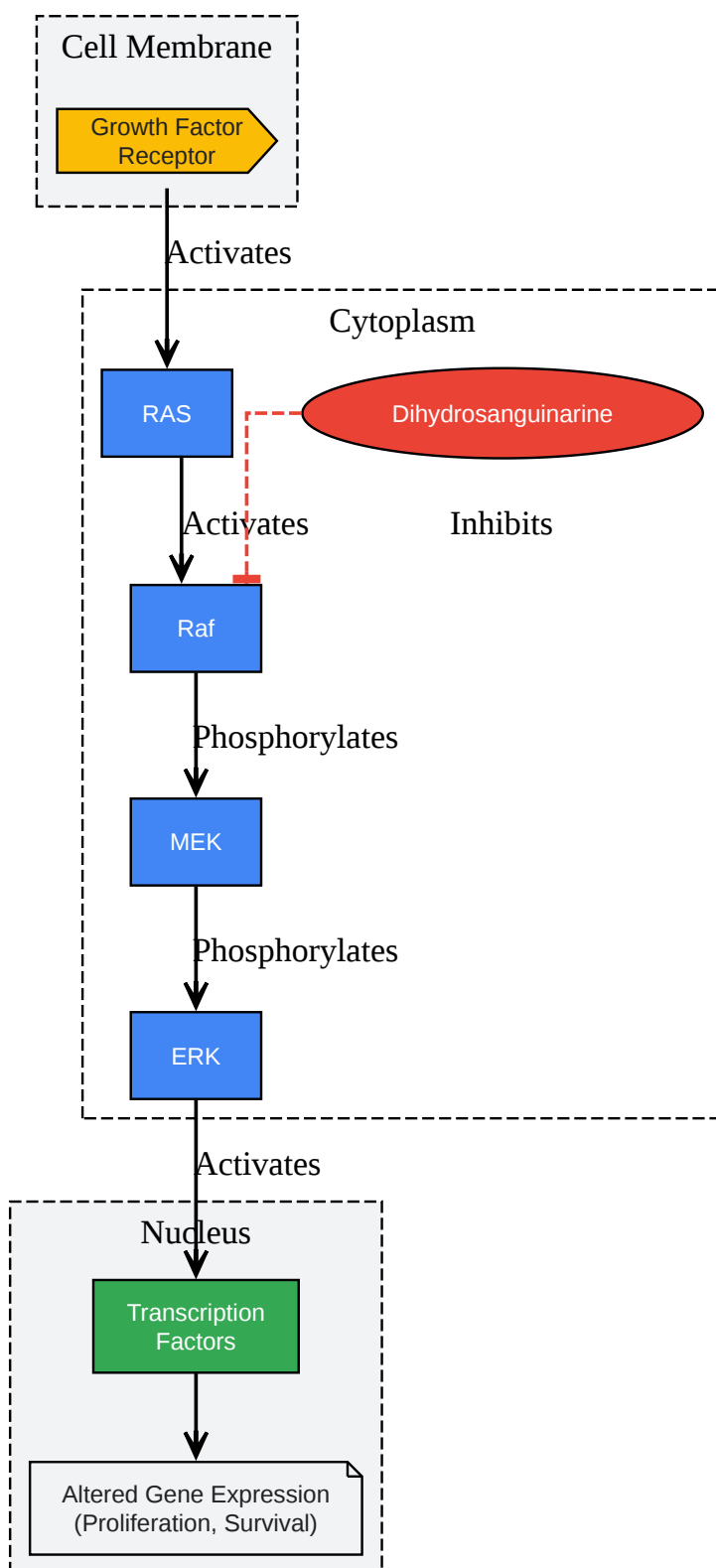
Organism	Metric	Value	Source
Ichthyophthirius multifiliis	EC ₅₀	5.18 mg/L	[1]
Botrytis cinerea	Mycelial growth inhibition	95.16% (at 50 μ g/ml)	
Leishmania	IC ₅₀	0.014 μ g/ml	

Signaling Pathways

Dihydrosanguinarine has been shown to modulate key signaling pathways involved in cell growth, inflammation, and immune response.

RAS/Raf/MEK/ERK Pathway

Dihydrosanguinarine has been reported to inhibit pancreatic cancer cells by regulating the RAS/Raf/MEK/ERK pathway.[6] This pathway is a critical signaling cascade that controls cell proliferation, differentiation, and survival.

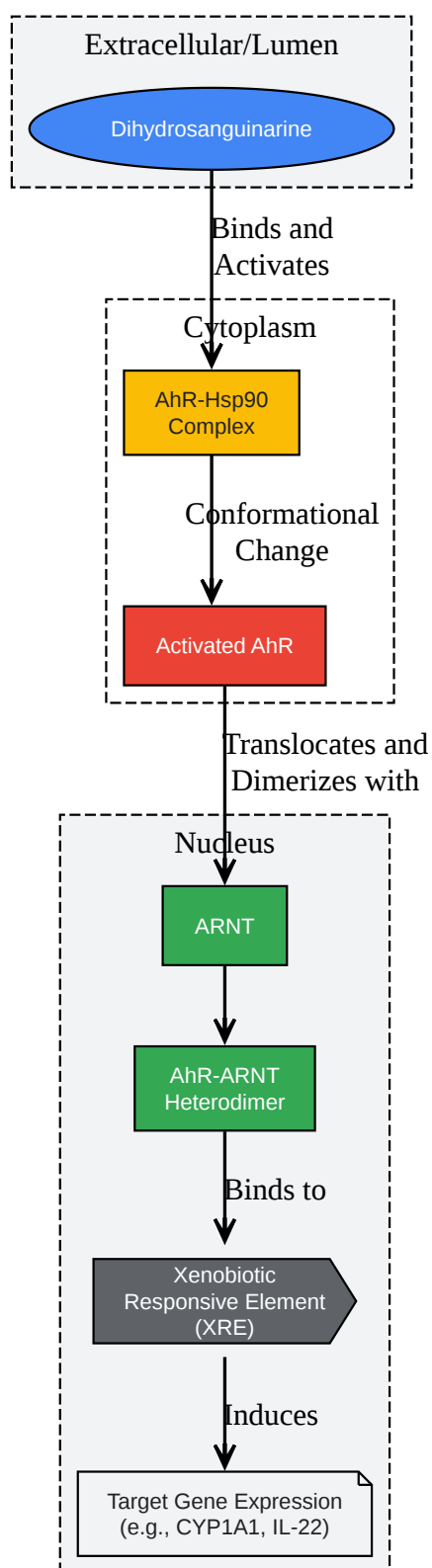


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RAS/Raf/MEK/ERK Signaling Pathway Inhibition

Aryl Hydrocarbon Receptor (AhR) Pathway

Dihydrosanguinarine regulates tryptophan metabolism and enhances intestinal immune function by activating the Aryl Hydrocarbon Receptor (AhR) pathway.^[7] This activation leads to changes in the gut microbiota and modulation of immune-related factors.^[7]



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Aryl Hydrocarbon Receptor (AhR) Pathway Activation

Experimental Protocols

Extraction and Isolation of Dihydrosanguinarine

A general protocol for the extraction of alkaloids from plant sources involves the following steps:

- **Grinding:** The plant material (e.g., from *Macleaya cordata*) is dried and ground into a fine powder.
- **Extraction:** The powdered material is extracted with an appropriate solvent, such as acetonitrile followed by a 1% HCl-methanol solution.[8]
- **Purification:** The crude extract is then subjected to chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to isolate **dihydrosanguinarine**.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

- **Cell Seeding:** Plate cells (e.g., HL-60) in a 96-well plate at a desired density and allow them to attach overnight.
- **Treatment:** Treat the cells with various concentrations of **dihydrosanguinarine** (e.g., up to 20 μ M) and a vehicle control (e.g., DMSO) for a specific duration (e.g., 24 hours).[5]
- **MTT Addition:** Add MTT solution to each well and incubate for 3-4 hours at 37°C.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Detection by Annexin V/Propidium Iodide Staining

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

- Cell Treatment: Treat cells with **dihydrosanguinarine** at various concentrations (e.g., 5 μ M and 10 μ M) for the desired time.[5]
- Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
- Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
- Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
- Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
 - Annexin V-negative/PI-negative cells are viable.
 - Annexin V-positive/PI-negative cells are in early apoptosis.
 - Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

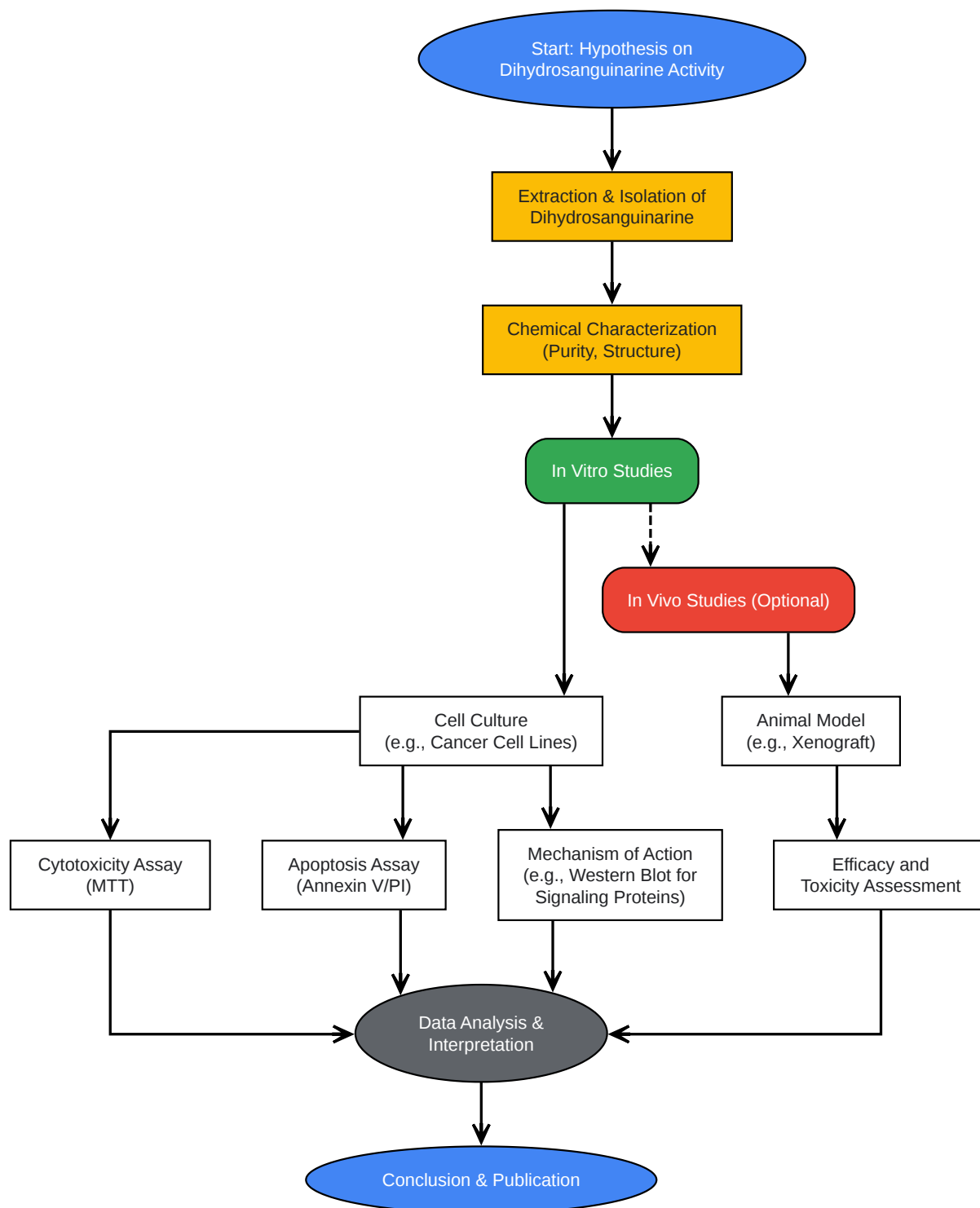
Quantitative Analysis by HPLC-MS/MS

A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method can be used for the simultaneous determination of **dihydrosanguinarine** in biological samples. [8]

- Sample Preparation: Extract **dihydrosanguinarine** from the matrix (e.g., chicken tissue, plasma) using a suitable extraction solvent like acetonitrile and 1% HCl-methanol.[8]
- Chromatographic Separation: Separate the analyte on a C18 column using an appropriate mobile phase.
- Mass Spectrometric Detection: Use a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive mode.[8]
- Quantification: Perform quantification using multiple reaction monitoring (MRM). The calibration curves are typically linear over a concentration range of 0.2-100.0 ng/g.[8]

Experimental Workflow

The following diagram illustrates a general workflow for studying the biological effects of **dihydrosanguinarine**.



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General Experimental Workflow

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